molecular formula C16H11BrN2 B15211361 6-Quinolinamine, N-[(4-bromophenyl)methylene]- CAS No. 84922-31-6

6-Quinolinamine, N-[(4-bromophenyl)methylene]-

Cat. No.: B15211361
CAS No.: 84922-31-6
M. Wt: 311.18 g/mol
InChI Key: XBXPDSMJFMCJMZ-UHFFFAOYSA-N
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Description

N-(4-Bromobenzylidene)quinolin-6-amine is a heterocyclic compound with the molecular formula C16H11BrN2 It is a derivative of quinoline, a nitrogen-containing aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Bromobenzylidene)quinolin-6-amine typically involves the condensation of 4-bromobenzaldehyde with quinolin-6-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: While specific industrial production methods for N-(4-Bromobenzylidene)quinolin-6-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromobenzylidene)quinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The bromine atom in the benzylidene moiety can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce N-(4-bromobenzyl)quinolin-6-amine.

Scientific Research Applications

N-(4-Bromobenzylidene)quinolin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Bromobenzylidene)quinolin-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

    Quinoline: A parent compound with a wide range of applications in medicinal chemistry.

    4-Bromoquinoline: A derivative with similar structural features but different reactivity.

    N-Benzylidenequinolin-6-amine: A compound with a similar core structure but lacking the bromine atom.

Uniqueness: N-(4-Bromobenzylidene)quinolin-6-amine is unique due to the presence of both the bromine atom and the benzylidene moiety, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

84922-31-6

Molecular Formula

C16H11BrN2

Molecular Weight

311.18 g/mol

IUPAC Name

1-(4-bromophenyl)-N-quinolin-6-ylmethanimine

InChI

InChI=1S/C16H11BrN2/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-11H

InChI Key

XBXPDSMJFMCJMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)N=CC3=CC=C(C=C3)Br)N=C1

Origin of Product

United States

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